molecular formula C14H12FN3OS B4512852 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4512852
M. Wt: 289.33 g/mol
InChI Key: LRMHTZVVRWPTPT-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a unique combination of indole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling of Indole and Thiazole Moieties: The final step involves coupling the 6-fluoroindole with the 5-methylthiazole through an acetamide linkage. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted indole derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used as a probe to study biological pathways involving indole and thiazole derivatives.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the thiazole ring could interact with sulfur-containing biomolecules. These interactions may modulate biological pathways related to inflammation, cell signaling, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)acetamide: Lacks the fluorine and thiazole groups, making it less versatile in terms of chemical reactivity and biological activity.

    N-(5-methyl-1,3-thiazol-2-yl)acetamide:

    2-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological interactions.

Uniqueness

The presence of both indole and thiazole moieties, along with the fluorine atom, makes 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide unique

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-5-4-10-2-3-11(15)6-12(10)18/h2-7H,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMHTZVVRWPTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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